H3受体-MO-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

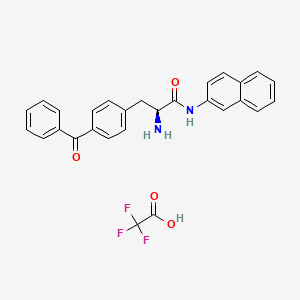

H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor (H3 receptor) and can be used to study neurodegeneration and cognitive disorders . The Gi/o protein-coupled histamine H3 receptor is distributed throughout the central nervous system including areas like cerebral cortex, hippocampus and striatum .

Synthesis Analysis

Histamine is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine . The H3 receptor has been shown to presynaptically inhibit the release of a number of neurotransmitters including, but probably not limited to dopamine, GABA, acetylcholine, noradrenaline, histamine and serotonin .

Molecular Structure Analysis

The H3 receptor is a G protein-coupled receptor . It has been shown to form homodimers or heterodimers with other receptors such as the dopamine D1 and D2 receptors . The gene of the human H3 receptor is located on chromosome 20q13.33, and the corresponding receptor protein consists of 445 amino acid residues .

Chemical Reactions Analysis

Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . There are different structural analogues that have been introduced to activate such receptors, whereas specific antagonists are also introduced to inhibit their effect .

Physical and Chemical Properties Analysis

Histamine is an important monoamine consisting of an imidazole ring, which is connected to the amino group by an ethylene group . It is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine .

科学研究应用

组胺H3受体作为药物发现靶标

- 研究和开发时间表:自1983年药理学发现以来,H3受体一直是药物研究的重点。尽管进行了数十年的研究,但截至2011年,还没有以H3受体为重点的药物获得批准和上市。该受体在神经传递中的交叉位置表明,小分子受体调节剂具有广泛的治疗应用(Berlin, Boyce, & Ruiz, 2011)。

H3受体拮抗剂在临床研究中

- 作为重磅药物的潜力:组胺H3受体拮抗剂被预期为下一代组胺类重磅药物,特别是考虑到H1和H2受体拮抗剂在治疗过敏和胃溃疡方面的成功(Celanire, Wijtmans, Talaga, Leurs, & de Esch, 2005)。

遗传和药理学方面

- H3受体的异质性:由于可用化合物的有限性,H3受体的药理特征难以表征,这是因为观察到的效果多样。H3受体的克隆揭示了关键的种间差异,从而更深入地理解了其异质性(Hancock, Esbenshade, Krueger, & Yao, 2003)。

H3和H4受体作为药物靶点

- 治疗应用:H3受体主要定位于中枢神经系统,已被确定为神经疾病(如认知障碍、精神分裂症、睡眠障碍、癫痫和神经性疼痛)的药物靶点。选择性H3R拮抗剂已经通过了一些临床II期试验(Tiligada, Zampeli, Sander, & Stark, 2009)。

认知增强潜力

- H3拮抗剂和认知障碍:H3拮抗剂正在研究其治疗认知障碍(如多动症、阿尔茨海默病和精神分裂症)的潜力。它们通过增强神经递质(如组胺、乙酰胆碱、多巴胺和去甲肾上腺素)的释放来发挥作用,这些神经递质对认知过程至关重要(Esbenshade, Browman, Bitner, Strakhova, Cowart, & Brioni, 2008)。

匹托利桑的临床试验

- 匹托利桑作为H3反向激动剂:匹托利桑是一种H3受体反向激动剂,已显示出治疗各种情况下白天嗜睡过度的疗效,证明了H3受体配体在临床应用中的潜力(Schwartz, 2011)。

H3受体配体在治疗中的作用

- 广泛的治疗领域:研究表明,H3R配体可能在从中枢神经系统疾病到代谢、疼痛和过敏性疾病的广泛治疗领域中发挥作用。目前有几种配体正在进行临床研究(Wijtmans, Leurs, & Esch, 2007)。

结构、药理学和功能

- H3R的双重功能:H3受体独特之处在于它主要在神经系统中表达,并且能够同时作为自体受体和异源受体发挥作用。这种双重性使其能够调节组胺能和其他神经递质系统(Nieto-Alamilla, Márquez-Gómez, García-Gálvez, Morales-Figueroa, & Arias-Montaño, 2016)。

作用机制

Histamine H3 receptors are expressed in the central nervous system and to a lesser extent the peripheral nervous system, where they act as autoreceptors in presynaptic histaminergic neurons and control histamine turnover by feedback inhibition of histamine synthesis and release . The H3 receptor has also been shown to presynaptically inhibit the release of a number of other neurotransmitters .

未来方向

The H3 receptor is a promising potential therapeutic target for many (cognitive) disorders that are caused by a histaminergic H3R dysfunction, because it is linked to the central nervous system and its regulation of other neurotransmitters . The H3 and H4 receptors are recognized drug targets for neuronal diseases, such as Cognitive Disorder, Neuropathic pain and Sleep Wake Disorder .

属性

CAS 编号 |

1240914-03-7 |

|---|---|

分子式 |

C₂₀H₂₇N₃O₂ |

分子量 |

341.45 |

IUPAC 名称 |

4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |

InChI |

InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |

InChI 键 |

NJJBLDDRYMCIMQ-XWIAVFTESA-N |

SMILES |

CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

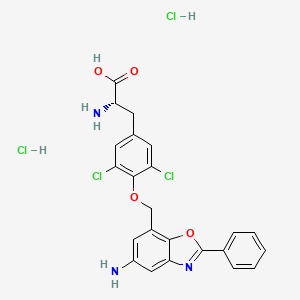

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)

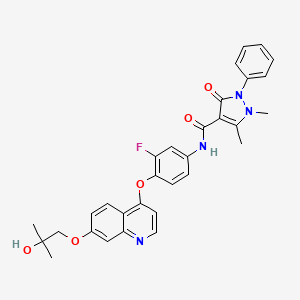

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)

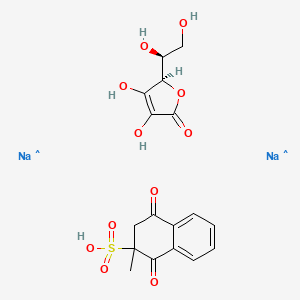

![(R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560532.png)

![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)

![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)